molecular formula C23H24FN3O3 B2586743 (E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide CAS No. 326009-63-6

(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide

Cat. No. B2586743
M. Wt: 409.461
InChI Key: TWWHYCIROKGRAT-UHFFFAOYSA-N
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Description

The compound appears to be an organic molecule with multiple functional groups including a cyano group (-CN), a morpholine ring, a fluorophenyl group, and a methoxyphenyl group. These groups could potentially confer a variety of chemical properties to the molecule.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the aromatic phenyl rings, the morpholine ring, and the various functional groups attached to these structures.



Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group might make the molecule a target for nucleophilic attack, while the presence of aromatic rings could enable electrophilic aromatic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound (such as its melting point, boiling point, solubility, etc.) would depend on factors like its molecular structure and the nature of its functional groups.


Scientific Research Applications

Synthesis and Chemical Properties

The compound "(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide" shares structural similarities with various synthetic intermediates used in the production of potent molecules. For instance, research by Jin et al. (2005) explores the synthesis pathway for Gefitinib, a notable anticancer drug, indicating the relevance of such structures in pharmaceutical synthesis Jin, G., Chen, G., Zou, A., Shi, T., & Ren, J. (2005). Synthesis of Gefitinib. Journal of China Pharmaceutical University, 36, 92. Similarly, the study on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives by Song et al. (2015) highlights the impact of structural modifications on optical properties, demonstrating the compound's potential in material science applications Song, Q., Wang, Y., Hu, C., Zhang, Y., Sun, J., Wang, K., & Zhang, C. (2015). Effect of stacking mode on the mechanofluorochromic properties of 3-aryl-2-cyano acrylamide derivatives. New Journal of Chemistry, 39, 659-663.

Material Science and Pharmacological Potential

The research into polyamides containing bis(diphenylamino)-fluorene moieties, as explored by Sun et al. (2016), showcases the compound's framework contributing to the development of materials with electrochromic and electrofluorescent properties, indicating its significance in advanced material engineering Sun, N., Meng, S., Chao, D., Zhou, Z., Du, Y., Wang, D., Zhao, X., Zhou, H., & Chen, C. (2016). Highly stable electrochromic and electrofluorescent dual-switching polyamide containing bis(diphenylamino)-fluorene moieties. Polymer Chemistry, 7, 6055-6063. Moreover, analogs of active metabolites, as discussed by Ghosh et al. (1999), underline the chemical's utility in designing molecules with potential therapeutic benefits, particularly in targeting specific biochemical pathways Ghosh, S., Zheng, Y., & Uckun, F. (1999). Five analogs of the active metabolite of leflunomide. Acta Crystallographica Section C-crystal Structure Communications, 55, 2117-2122.

Safety And Hazards

Without specific safety data, it’s hard to comment on the potential hazards of this compound. However, as with any chemical, appropriate safety precautions should be taken when handling it.


Future Directions

Future research could involve studying this compound’s reactivity, exploring its potential uses, and determining its physical and chemical properties through experimental testing.


properties

IUPAC Name

(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3/c1-29-21-8-2-17(3-9-21)14-19(15-25)23(28)26-16-22(27-10-12-30-13-11-27)18-4-6-20(24)7-5-18/h2-9,14,22H,10-13,16H2,1H3,(H,26,28)/b19-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWWHYCIROKGRAT-XMHGGMMESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=C(C#N)C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C(\C#N)/C(=O)NCC(C2=CC=C(C=C2)F)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-[2-(4-fluorophenyl)-2-morpholin-4-ylethyl]-3-(4-methoxyphenyl)prop-2-enamide

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